

Comprehensive Technical Guide: Methyl 2-(3-hydroxyphenyl)acetate (CAS 42058-59-3)

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Compound of Interest

Compound Name: Methyl 2-(3-hydroxyphenoxy)acetate

Cat. No.: B8712804

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Executive Summary & Nomenclature Clarification

Note to Researchers: While occasionally queried under the misnomer "**Methyl 2-(3-hydroxyphenoxy)acetate**" (which technically refers to the ether-linked [1\[1\]](#)), the CAS Registry Number 42058-59-3 strictly identifies Methyl 2-(3-hydroxyphenyl)acetate (Synonym: Methyl 3-hydroxyphenylacetate)[\[2\]](#). This guide focuses exclusively on the rigorously validated CAS 42058-59-3, a highly versatile bifunctional building block utilized in the synthesis of [3\[3\]](#), [4\[4\]](#), and [5\[5\]](#).

Physicochemical Profiling

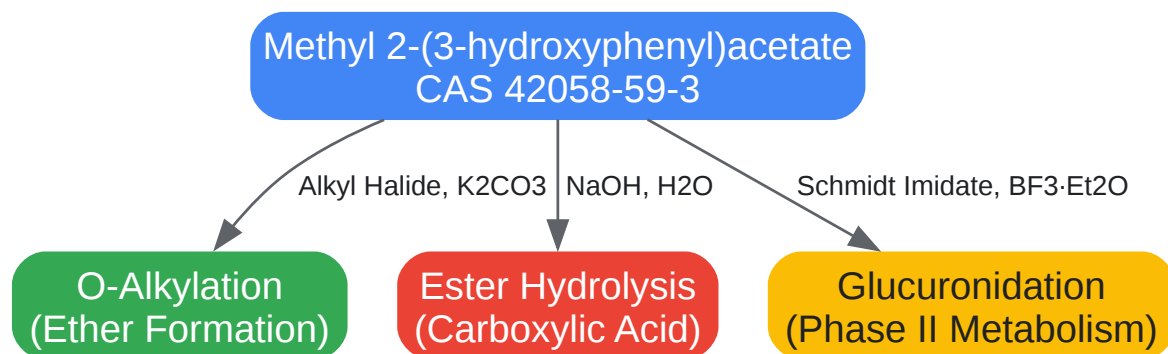
Understanding the baseline physical properties is critical for downstream chromatographic purification and reaction scaling.

Property	Value	Source
Chemical Name	Methyl 2-(3-hydroxyphenyl)acetate	[2]
CAS Number	42058-59-3	
Molecular Formula	C9H10O3	[2]
Molecular Weight	166.17 g/mol	[2]
Appearance	Colorless to Light orange/Yellow clear liquid	
Boiling Point	146 °C at 1.9 kPa	
Purity (GC)	>98.0%	
H-Bond Donors/Acceptors	1.0 / 3.0	
Molar Refractivity	44.33	

Mechanistic Reactivity & Structural Significance

The synthetic utility of CAS 42058-59-3 stems from its orthogonal reactivity profile. The molecule possesses two distinct functional centers:

- Phenolic Hydroxyl (C3 position): Highly susceptible to base-mediated O-alkylation and Phase II metabolic conjugation (e.g., glucuronidation)[6].
- Methyl Ester: Serves as a stable protecting group during phenol modification but can be selectively hydrolyzed under basic or acidic conditions to yield the free acetic acid derivative[4].



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Fig 1: Primary reaction pathways of CAS 42058-59-3 targeting the phenol and ester moieties.

Experimental Protocols & Synthetic Workflows

As an Application Scientist, I emphasize that experimental protocols must be designed as self-validating systems. The following methodologies have been optimized for yield, stereoselectivity, and structural integrity.

Protocol A: Base-Mediated O-Alkylation (Antitumor Phospholipid Precursors)

This protocol is utilized to synthesize lipophilic derivatives, such as methyl 3-oleoxyphenylacetate, which act as precursors to p38 MAPK-downregulating antitumor agents[5].

Causality & Rationale: Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is selected because DMF, as a polar aprotic solvent, poorly solvates the phenoxide anion. This lack of solvation maximizes the nucleophilicity of the oxygen for the S_N2 attack on the alkyl bromide[5].

Step-by-Step Methodology:

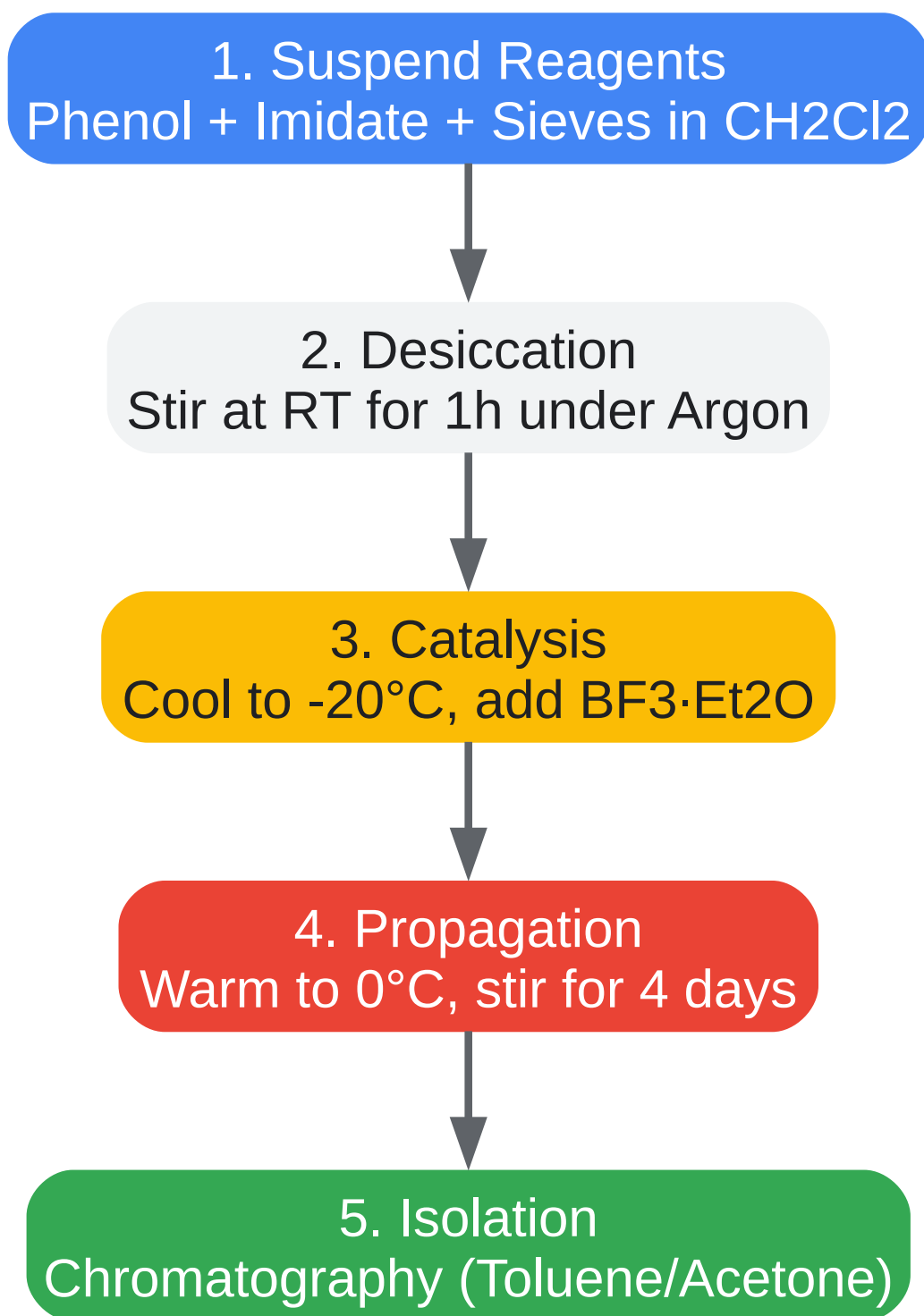
- Initiation: Dissolve methyl 3-hydroxyphenylacetate (0.50 g, 3.01 mmol) in 5 mL of anhydrous DMF[5].
- Deprotonation: Add K_2CO_3 (1.25 g, 9.03 mmol) and stir for 30 minutes at room temperature to ensure complete formation of the phenoxide[5].
- Alkylation: Introduce the alkyl bromide (e.g., oleyl bromide, 3.97 mmol) and elevate the temperature to 60 °C for 7 hours[5].
- Quenching & Extraction: Cool to room temperature, dilute with deionized water, and extract three times with Ethyl Acetate (EtOAc)[5].
- Washing: Wash the combined organic layers with brine to remove residual DMF, and dry over anhydrous $MgSO_4$ [5].
- Purification: Concentrate in vacuo and purify via silica gel column chromatography (EtOAc/Hexane 1:20)[5].

Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar phenolic starting material confirms reaction completion. Post-purification 1H NMR (400 MHz, CD_3OD) must show the disappearance of the phenolic -OH proton and the emergence of a triplet at ~ 3.94 ppm ($J = 6.6$ Hz, 2H), confirming the formation of the -O-CH₂- ether linkage[5].

Protocol B: Lewis Acid-Catalyzed Glucuronidation

Glucuronidation is a critical Phase II biotransformation. Synthesizing authentic glucuronide standards of CAS 42058-59-3 is essential for bioavailability and pharmacokinetic assays[6].

Causality & Rationale: The use of Boron trifluoride diethyl etherate ($BF_3 \cdot Et_2O$) at sub-zero temperatures (-20 °C) is critical. The Lewis acid activates the trichloroacetimidate leaving group of the Schmidt imidate. The low temperature prevents the rapid decomposition of the imidate and ensures the stereoselective formation of the β -glucuronide linkage by utilizing the neighboring group participation of the C2-acetate on the sugar donor[6].



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Fig 2: Step-by-step Lewis acid-catalyzed glucuronidation workflow for metabolite synthesis.

Step-by-Step Methodology:

- Suspension: Combine methyl 3-hydroxyphenylacetate (166 mg, 1 mmol), Schmidt imidate (320 mg, 0.67 mmol), and powdered 4Å molecular sieves (67 mg) in 8 mL of dry CH₂Cl₂ under an argon atmosphere[6].
- Desiccation: Stir at room temperature for 1 hour. Crucial: The molecular sieves scavenge trace water that would otherwise hydrolyze the moisture-sensitive imidate[6].
- Catalytic Activation: Cool the reaction mixture to -20 °C and add BF₃·Et₂O (10.5 μL, 0.0836 mmol)[6].
- Propagation: Allow the mixture to warm to 0 °C and stir continuously for 4 days[6].
- Isolation: Purify directly via column chromatography using a Toluene/Acetone (5:1) gradient to yield the protected glucuronide as a solid (approx. 60% yield)[6].

Self-Validation System: Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the [M+Na]⁺ adduct of the protected glucuronide. Subsequent ¹H NMR analysis should reveal the anomeric proton as a distinct doublet (J ≈ 7–8 Hz), definitively proving the β-configuration of the newly formed glycosidic bond.

Applications in Advanced Therapeutics

Beyond basic building block chemistry, CAS 42058-59-3 is a cornerstone in several advanced drug discovery pipelines:

- γ-Glutamyl Transpeptidase (GGT) Inhibitors: Derivatives of 3-hydroxyphenylacetate exhibit over 150 times higher inhibitory activity toward human GGT compared to their 4-hydroxy analogs, highlighting the profound impact of meta-substitution on enzyme active site binding[4].
- PPAR-delta Modulators: The phenolic hydroxyl group serves as an anchor point for coupling reactions (e.g., with Cs₂CO₃ in CH₃CN) to synthesize complex architectures that modulate human peroxisome proliferator-activated receptor delta (hPPAR-delta), targeting metabolic diseases[3].

References

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- [3] US Patent Application Publication. "US 2005/0203151A1 - Pharmaceuticals". [3](#)

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